molecular formula C8H12BrN3 B13981723 2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine

2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine

Cat. No.: B13981723
M. Wt: 230.11 g/mol
InChI Key: BXCVTCGZGWEXGG-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine is a chemical compound with the molecular formula C8H12BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine typically involves the bromination of 4-isopropyl-6-methylpyrimidin-5-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-4-isopropyl-6-methylpyrimidin-5-amine, while Suzuki-Miyaura coupling can produce various biaryl derivatives.

Scientific Research Applications

2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyrimidine: A simpler analog with similar reactivity but lacking the isopropyl group.

    4-Isopropyl-6-methylpyrimidin-5-amine: The non-brominated precursor of 2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine.

    2-Chloro-4-isopropyl-6-methylpyrimidin-5-amine: A similar compound where the bromine atom is replaced by chlorine.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the isopropyl group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

2-bromo-4-methyl-6-propan-2-ylpyrimidin-5-amine

InChI

InChI=1S/C8H12BrN3/c1-4(2)7-6(10)5(3)11-8(9)12-7/h4H,10H2,1-3H3

InChI Key

BXCVTCGZGWEXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Br)C(C)C)N

Origin of Product

United States

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